An In-depth Technical Guide to 4-Fluoro-3-methyl-DL-phenylglycine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Fluoro-3-methyl-DL-phenylglycine: Properties, Synthesis, and Applications
Introduction
This technical guide provides a comprehensive overview of the chemical properties of 4-Fluoro-3-methyl-DL-phenylglycine, a fluorinated, non-proteinogenic amino acid. Due to the limited availability of direct experimental data for this specific compound, this guide will focus on the well-characterized parent molecule, 4-Fluoro-DL-phenylglycine. The foundational knowledge of this parent compound will serve as a robust framework to extrapolate and predict the properties and potential applications of its 3-methyl derivative. A dedicated section will discuss the anticipated influence of the 3-methyl group on the overall characteristics of the molecule.
Fluorinated amino acids are of significant interest to researchers, scientists, and drug development professionals due to the unique physicochemical properties that the fluorine atom imparts.[1][2] These properties include increased metabolic stability, altered acidity and basicity, and the ability to serve as a sensitive probe in ¹⁹F NMR studies.[2] This guide will delve into the synthesis, spectroscopic analysis, reactivity, and applications of 4-Fluoro-DL-phenylglycine, providing valuable insights for its use in peptide synthesis and pharmaceutical research.[3]
Chemical and Physical Properties of 4-Fluoro-DL-phenylglycine
The introduction of a fluorine atom to the phenyl ring of phenylglycine significantly modifies its electronic properties and, consequently, its chemical behavior. The following table summarizes the key chemical and physical properties of 4-Fluoro-DL-phenylglycine.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈FNO₂ | [4] |
| Molecular Weight | 169.15 g/mol | [3][5] |
| CAS Number | 7292-73-1 | [3][4] |
| Appearance | White to yellow powder/crystalline solid | [4] |
| Melting Point | >300 °C | [3] |
| Solubility | Soluble in PBS (pH 7.2) at 5 mg/ml | [6] |
| Purity | Typically ≥98% | [3][4] |
Spectroscopic Data Analysis
Spectroscopic analysis is crucial for the characterization and quality control of 4-Fluoro-DL-phenylglycine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of phenylglycine in an aqueous solvent would be expected to show signals for the aromatic protons, the alpha-proton, and the amine protons.[7] The aromatic protons would likely appear as complex multiplets due to fluorine-proton coupling.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for studying fluorinated compounds. 4-Fluoro-DL-phenylglycine will exhibit a singlet in its ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the local electronic environment, making it an excellent probe for studying protein structure and interactions when this amino acid is incorporated into peptides.[8]
Infrared (IR) Spectroscopy
The IR spectrum of 4-Fluoro-DL-phenylglycine will display characteristic absorption bands for its functional groups.[9] Key expected peaks include:
-
N-H stretching: Broad absorptions in the region of 3000-3300 cm⁻¹ corresponding to the primary amine.
-
C=O stretching: A strong absorption around 1700-1750 cm⁻¹ from the carboxylic acid carbonyl group.[10]
-
C-F stretching: A strong, sharp absorption in the region of 1000-1300 cm⁻¹ indicative of the carbon-fluorine bond.
-
Aromatic C=C stretching: Absorptions in the 1450-1600 cm⁻¹ region.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 4-Fluoro-DL-phenylglycine, the molecular ion peak [M]⁺ would be observed at m/z 169.15.
Synthesis and Reactivity
The synthesis of fluorinated phenylglycine derivatives often involves multi-step processes. A common approach is the Strecker synthesis, starting from the corresponding fluorinated benzaldehyde.
Caption: A simplified workflow for the Strecker synthesis of 4-Fluoro-DL-phenylglycine.
The reactivity of 4-Fluoro-DL-phenylglycine is dictated by its amino and carboxylic acid functional groups. These groups allow it to participate in standard peptide coupling reactions, making it a valuable building block in peptide synthesis. The fluorine atom is generally unreactive under standard physiological and synthetic conditions but exerts a strong electronic influence on the aromatic ring.
The Influence of the 3-Methyl Group
The introduction of a methyl group at the 3-position of the phenyl ring in 4-Fluoro-DL-phenylglycine to form 4-Fluoro-3-methyl-DL-phenylglycine is expected to introduce several key changes:
-
Steric Hindrance: The methyl group will introduce steric bulk adjacent to the fluorine atom. This could influence the preferred conformation of the molecule and may affect its binding affinity to biological targets.
-
Electronic Effects: The methyl group is weakly electron-donating, which will slightly alter the electronic properties of the aromatic ring. This could have a subtle effect on the reactivity and the chemical shifts observed in NMR spectroscopy.
-
Spectroscopic Signatures:
-
¹H NMR: The aromatic region of the ¹H NMR spectrum would become more complex due to the additional methyl protons and altered symmetry of the ring. A new singlet corresponding to the methyl protons would appear.
-
¹³C NMR: An additional signal for the methyl carbon would be present.
-
¹⁹F NMR: The chemical shift of the fluorine signal may be slightly altered due to the electronic and steric influence of the neighboring methyl group.
-
Applications in Research and Drug Development
Fluorinated amino acids, including 4-Fluoro-DL-phenylglycine, have several important applications:
-
Peptide and Protein Engineering: Incorporation of fluorinated amino acids can enhance the metabolic stability and proteolytic resistance of peptides.[1][2] The fluorine atom can also influence the secondary structure of peptides.[1]
-
¹⁹F NMR Probes: As mentioned, the sensitivity of the ¹⁹F NMR chemical shift to the local environment makes these amino acids excellent probes for studying protein folding, dynamics, and ligand binding.[6]
-
Enzyme Inhibitors: Fluorinated amino acids can act as mechanism-based inhibitors for certain enzymes, which is a valuable strategy in drug design.[1][2]
-
Drug Synthesis: Fluorinated phenylalanines are key components in several drugs, including the anticancer agent melflufen and various treatments for diabetes.[2][11]
Caption: Key application areas for 4-Fluoro-DL-phenylglycine in scientific research.
Experimental Protocol: Incorporation into a Peptide
The following is a generalized protocol for the incorporation of 4-Fluoro-DL-phenylglycine into a peptide using solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected 4-Fluoro-DL-phenylglycine
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve Fmoc-4-Fluoro-DL-phenylglycine (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Safety and Handling
4-Fluoro-DL-phenylglycine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] It is recommended to work in a well-ventilated area or a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[3] The compound should be stored at room temperature, away from light and moisture.[12]
Conclusion
4-Fluoro-DL-phenylglycine is a valuable synthetic amino acid with unique properties conferred by the fluorine substituent. Its utility in peptide synthesis, as an NMR probe, and in the development of therapeutic agents is well-established. While direct experimental data for 4-Fluoro-3-methyl-DL-phenylglycine is scarce, a thorough understanding of the parent compound allows for informed predictions of its behavior. The addition of a 3-methyl group is expected to introduce steric and electronic modifications that could be exploited in various research and development contexts. Further investigation into the synthesis and characterization of 4-Fluoro-3-methyl-DL-phenylglycine is warranted to fully explore its potential.
References
-
Boche, G., & Thompson, A. L. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 23(7), 1735. Retrieved from [Link]
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El-Gazzar, A. B. A., & El-Gendy, M. A. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 91-118. Retrieved from [Link]
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El-Gazzar, A. B. A., & El-Gendy, M. A. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 91-118. Retrieved from [Link]
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BuyersGuideChem. (n.d.). 3-Fluoro-DL-phenylglycine. Retrieved from [Link]
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Sankaranarayanan, R., & Krishnan, S. (2002). Raman and IR spectral studies of D‐phenylglycinium perchlorate. Journal of Raman Spectroscopy, 33(10), 809-814. Retrieved from [Link]
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0002210). Retrieved from [Link]
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Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]
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